2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde
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Overview
Description
2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde typically involves the condensation of an appropriate aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic amount of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can be further processed to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Formation of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetic acid.
Reduction: Formation of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)ethanol.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzothiazole derivatives have been shown to inhibit certain enzymes involved in disease pathways, making them potential therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethylbenzo[d]thiazol-2(3H)-imine
- Benzo[d]thiazol-2(3H)-one derivatives
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
Uniqueness
2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde is unique due to its specific structure, which combines a benzothiazole ring with an ethyl group and an acetaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H11NOS |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C11H11NOS/c1-2-12-9-5-3-4-6-10(9)14-11(12)7-8-13/h3-8H,2H2,1H3/b11-7- |
InChI Key |
FOEYTKFBFMOKOU-XFFZJAGNSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=O |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=O |
Origin of Product |
United States |
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